molecular formula C18H15NO3 B2399080 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one CAS No. 892286-33-8

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one

Cat. No.: B2399080
CAS No.: 892286-33-8
M. Wt: 293.322
InChI Key: RHIOWKQJHIBPQH-UHFFFAOYSA-N
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Description

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is a quinoline derivative known for its diverse applications in pharmaceutical and chemical research. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl carbonyl group, and a quinolinone core. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 6-methoxyquinoline-4-one with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one is unique due to the combination of its methoxy, methylphenyl carbonyl, and quinolinone moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-methoxy-3-(4-methylbenzoyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-3-5-12(6-4-11)17(20)15-10-19-16-8-7-13(22-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIOWKQJHIBPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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